molecular formula C7H11N3S B6148448 1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine CAS No. 1539754-87-4

1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B6148448
CAS No.: 1539754-87-4
M. Wt: 169.2
InChI Key:
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Description

1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is a chemical compound with the molecular formula C7H11N3S. It is characterized by a cyclobutyl group attached to a thiadiazole ring, which is further substituted with an amine group. This compound is of interest in various scientific research applications due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine can be synthesized through several synthetic routes. One common method involves the cyclization of thiadiazole derivatives with cyclobutylamine under specific reaction conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine can be compared with other similar compounds, such as 1-(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine and 1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine. These compounds share a similar thiadiazole core but differ in the substituents attached to the ring. The presence of the cyclobutyl group in this compound contributes to its unique chemical and biological properties.

Properties

CAS No.

1539754-87-4

Molecular Formula

C7H11N3S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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